

# Spectroscopic Profile of 2-Anilinoethanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Anilinoethanol

Cat. No.: B049455

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## Introduction

**2-Anilinoethanol**, also known as N-phenylethanolamine, is an organic compound with the chemical formula  $C_8H_{11}NO$ . It finds applications as an intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. This technical guide provides a comprehensive overview of the spectroscopic data of **2-Anilinoethanol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the spectroscopic analysis workflow are also presented to aid researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

## Spectroscopic Data

The following sections present the key spectroscopic data for **2-Anilinoethanol** in a structured tabular format for ease of reference and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1H$  and  $^{13}C$  NMR data for **2-Anilinoethanol** are summarized below.

#### $^1H$ NMR Spectroscopic Data of 2-Anilinoethanol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.19 - 7.15	m	2H	Ar-H (meta)
6.75 - 6.71	m	1H	Ar-H (para)
6.66 - 6.63	m	2H	Ar-H (ortho)
3.76	t	2H	-CH <sub>2</sub> -OH
3.29	t	2H	-NH-CH <sub>2</sub> -
~3.5 (broad)	s	2H	-NH, -OH

#### <sup>13</sup>C NMR Spectroscopic Data of **2-Anilinoethanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
148.3	Ar-C (C-N)
129.3	Ar-C (meta)
117.5	Ar-C (para)
112.9	Ar-C (ortho)
60.9	-CH <sub>2</sub> -OH
46.1	-NH-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **2-Anilinoethanol** are presented below.

#### Infrared (IR) Spectroscopic Data of **2-Anilinoethanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3395	Strong, Broad	O-H stretch
3053	Medium	Aromatic C-H stretch
2938, 2872	Medium	Aliphatic C-H stretch
1603, 1506	Strong	Aromatic C=C stretch
1319	Medium	C-N stretch
1051	Strong	C-O stretch
748, 692	Strong	Aromatic C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

### Mass Spectrometry (MS) Data of **2-Anilinoethanol**

m/z	Relative Intensity (%)	Assignment
137	45	[M] <sup>+</sup> (Molecular Ion)
106	100	[M - CH <sub>2</sub> OH] <sup>+</sup>
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Anilinoethanol** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , ~0.5 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher). For  $^1\text{H}$  NMR, standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

## Infrared (IR) Spectroscopy

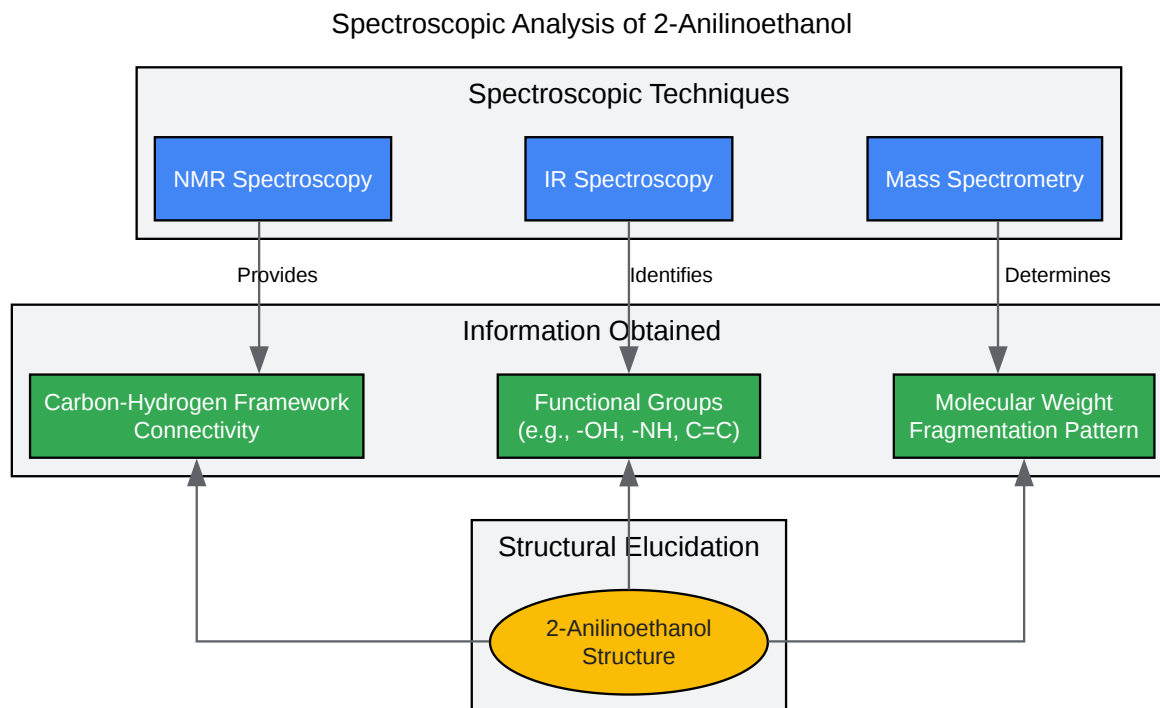
The IR spectrum of **2-Anilinoethanol**, which is a liquid at room temperature, can be obtained using the neat liquid technique. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. A background spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

The mass spectrum of **2-Anilinoethanol** is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio. The detector records the abundance of each ion, generating the mass spectrum.

## Visualization of Spectroscopic Analysis

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **2-Anilinoethanol**.



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Caption: Workflow of Spectroscopic Analysis.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)